4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate
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Overview
Description
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate is a complex organic compound with a unique structure that includes a cyclobuta[b]anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under controlled conditions to form the cyclobuta[b]anthracene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction may produce alcohols.
Scientific Research Applications
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile
- 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
Uniqueness
4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate is unique due to its specific structural features, such as the cyclobuta[b]anthracene core and the presence of both oxo and acetyl groups
Properties
CAS No. |
89023-97-2 |
---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(16-acetyloxy-2,9-dioxo-11-tetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaenyl) acetate |
InChI |
InChI=1S/C20H14O6/c1-9(21)25-19-13-7-8-14(13)20(26-10(2)22)16-15(19)17(23)11-5-3-4-6-12(11)18(16)24/h3-6H,7-8H2,1-2H3 |
InChI Key |
AJBMNVCVRIFLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=C1CC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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